molecular formula C21H14N2O2 B5846258 3-(4-biphenylyl)-2-(3-nitrophenyl)acrylonitrile

3-(4-biphenylyl)-2-(3-nitrophenyl)acrylonitrile

Cat. No. B5846258
M. Wt: 326.3 g/mol
InChI Key: KFDGQSQOCJJOKQ-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-biphenylyl)-2-(3-nitrophenyl)acrylonitrile, commonly known as BNPA, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is widely studied for its potential applications in various fields, including biology, chemistry, and medicine. BNPA is a highly versatile compound that has shown promising results in various studies, making it an intriguing subject for scientific research.

Mechanism of Action

The mechanism of action of BNPA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. BNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting key enzymes.
Biochemical and Physiological Effects:
BNPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to inhibit the expression of various cytokines and chemokines involved in inflammation. Additionally, BNPA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BNPA has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound to work with. However, BNPA has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of BNPA. One direction is to further investigate its potential applications in cancer treatment. Another direction is to study its potential applications as an antibiotic or antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and its effects on various cellular processes. Overall, BNPA is a highly promising compound with significant potential for scientific research.

Synthesis Methods

The synthesis of BNPA involves the reaction of 3-nitrobenzaldehyde and 4-biphenylcarboxaldehyde with malononitrile in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. The synthesis of BNPA is a relatively straightforward process, making it a popular choice for scientific research.

Scientific Research Applications

BNPA has been widely used in scientific research due to its unique properties. It has been shown to have potent antitumor activity, making it a potential candidate for cancer treatment. BNPA has also been studied for its antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, BNPA has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

(E)-2-(3-nitrophenyl)-3-(4-phenylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c22-15-20(19-7-4-8-21(14-19)23(24)25)13-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-14H/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDGQSQOCJJOKQ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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